molecular formula C10H13NO3 B13594673 3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine

3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine

Cat. No.: B13594673
M. Wt: 195.21 g/mol
InChI Key: IXVUANBIMOCKTL-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine is an organic compound with the molecular formula C10H13NO3 It is characterized by the presence of a benzo[d][1,3]dioxole moiety attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine typically involves the reaction of benzo[d][1,3]dioxol-5-ol with a suitable amine derivative. One common method involves the use of sodium hydride (NaH) in dry tetrahydrofuran (THF) as a base, followed by the addition of acetic anhydride to form the desired product . The reaction conditions often require cooling to 0°C and subsequent quenching with hydrochloric acid (HCl) to isolate the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d][1,3]dioxol-5-carboxylic acid, while reduction can produce 3-(benzo[d][1,3]dioxol-5-yloxy)propan-1-ol.

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to induce apoptosis and cell cycle arrest in cancer cells . The compound may interact with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-ol: A precursor in the synthesis of 3-(Benzo[d][1,3]dioxol-5-yloxy)propan-1-amine.

    3-(Benzo[d][1,3]dioxol-5-yl)propanal: An aldehyde derivative with similar structural features.

    1-(Benzo[d][1,3]dioxol-5-yl)ethanone: A ketone with a related aromatic structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-4-1-5-12-8-2-3-9-10(6-8)14-7-13-9/h2-3,6H,1,4-5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVUANBIMOCKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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